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Experimental Data and Protocols

The following table outlines the key experiments used to identify the resistance mechanisms and the

associated methodological details.

Experimental Goal Key Findings Protocol Details

| In vitro Resistance Modeling [1] [2] | CNX-2006 resistance develops slower than to erlotinib; resistant
cells show increased NF-«kB activity or MET amplification. | Cell Lines: NSCLC lines (e.g., HCC827, PC9,
NCI-H1975) with known EGFR mutations. Method: Chronic, stepwise exposure to increasing drug doses
(e.g., 50 nM—-1 pM CNX-2006) over several months. Resistant clones analyzed via immunoblotting, growth
assays, and genetic analysis [2]. | | Kinase Activity & Specificity Profiling [1] | CNX-2006 potently inhibits
EGFR-T790M (IC50 ~46-61 nM) with minimal wild-type EGFR inhibition. | Assay: Surrogate kinase assays
and tumor cell line models. Procedure: Cells treated with inhibitors for 2-6 hours, lysates analyzed via
immunoblotting for phospho-EGFR and downstream signals (e.g., MAPK, AKT). IC50/GI50 wvalues
determined from dose-response curves [1]. | | Analysis of Resistance Pathways [1] [3] | NF-kB pathway is
critically activated in CNX-2006 resistant cells; its inhibition reduces cell viability. | Techniques: Kinase
substrate peptide array to profile active kinases; genetic (siRNA) knockdown of NF-kB; pharmacologic
inhibition of NF-kB pathway combined with CNX-2006. Readouts: Cell viability assays (e.g., Cell
Counting Kit-8), apoptosis markers (Annexin V, PARP cleavage) [1]. | | In vive Efficacy [1] [4] | CNX-2006
causes drastic tumor reduction in H1975 (L858R/T790M) xenograft models. | Model: Nude mice with
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subcutaneous NSCLC tumor xenografts. Dosing: CNX-2006 at 25 mg/kg, administered intraperitoneally.

Monitoring: Tumor volume measurement; analysis of EGFR phosphorylation in tumor tissue [4]. |

Signaling Pathways in Resistance

The different resistance mechanisms for these drugs involve distinct cellular signaling pathways. The

diagram below illustrates these pathways and their logical relationships.
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Research Implications

The distinct resistance mechanisms have significant implications for future drug development and treatment

strategies:
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e Combination Therapies: Co-targeting EGFR and NF-kB may help overcome or prevent CNX-2006
resistance [1] [3]. For "oncogene swap" cases, MET inhibitors alone could be effective [2].

e Treatment Sequencing: The potential for "oncogene swap" means re-biopsy and genetic profiling
upon progression is critical, as continued EGFR inhibition would be futile if the EGFR mutation is lost
[2].

e Overcoming Erlotinib Resistance: The development of third-generation inhibitors like CNX-2006
and osimertinib was a direct response to the T790M-mediated resistance to first-generation TKIs [5]

[6].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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